Boc-5-methyl-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

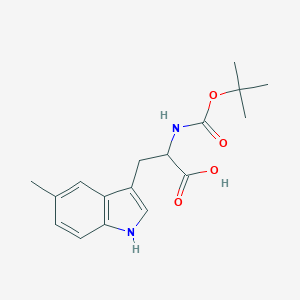

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTPSKBAIKOFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Guide to Boc-5-methyl-DL-tryptophan: Structure, Synthesis, and Application

Abstract

Boc-5-methyl-DL-tryptophan is a chemically modified amino acid derivative of significant interest in peptide synthesis and drug discovery. The strategic placement of a methyl group on the indole ring and a tert-Butoxycarbonyl (Boc) protecting group on the α-amino group provides unique steric and electronic properties. This guide offers a comprehensive technical overview of its chemical structure, stereochemistry, synthesis, and analytical characterization. Furthermore, it delves into the functional implications of its use as a building block in Solid-Phase Peptide Synthesis (SPPS), providing field-proven insights for researchers, chemists, and drug development professionals.

Deconstructing the Chemical Architecture

To fully appreciate the utility of this compound, it is essential to understand its constituent parts. The molecule can be dissected into four key components: the tryptophan scaffold, the 5-methyl modification, the Boc protecting group, and its stereochemical nature.

-

Tryptophan Scaffold: The core is the naturally occurring amino acid tryptophan, featuring a characteristic indole side chain attached to the α-carbon of an alanine backbone. The indole ring is electron-rich and capable of various chemical interactions, making it a frequent participant in the active sites of proteins.[1]

-

The 5-Methyl Group: A methyl group (-CH₃) is covalently bonded to the 5th position of the indole ring. This seemingly minor addition has profound effects. It increases the hydrophobicity and steric bulk of the side chain. In the context of a peptide, this modification can influence folding, conformational stability, and binding interactions with biological targets by altering the local chemical environment.[2][3]

-

The Boc Protecting Group: The α-amino group is protected by a tert-Butoxycarbonyl (Boc) group. This acid-labile protecting group is fundamental to controlled, stepwise peptide synthesis.[4][5] It prevents the amino group from reacting out of turn, ensuring that peptide bonds are formed only at the desired location. The Boc group is stable under a range of conditions but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA).[5][6]

-

DL-Stereochemistry: The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of both the D- (Dextro) and L- (Levo) enantiomers at the α-carbon. While L-amino acids are the proteinogenic standard, D-amino acids are often incorporated into synthetic peptides to increase their stability against enzymatic degradation by proteases.

| Identifier | Value | Source |

| IUPAC Name | (2R,S)-2-[(tert-butoxy)carbonylamino]-3-(5-methyl-1H-indol-3-yl)propanoic acid | Chem-Source |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [7] |

| Molecular Weight | 318.38 g/mol | [7] |

| CAS Number | 142847-21-0 | [8] |

Synthesis and Purification Strategy

The synthesis of this compound begins with the commercially available 5-methyl-DL-tryptophan. The primary objective of the synthesis is the selective protection of the α-amino group without modifying the indole ring.

Core Causality: The Boc Protection Reaction

The most common and efficient method for this transformation is the reaction of the amino acid with di-tert-butyl dicarbonate, often referred to as Boc-anhydride ((Boc)₂O), under basic conditions.

-

Why Basic Conditions? The reaction requires a base (e.g., sodium hydroxide or triethylamine) to deprotonate the α-amino group (-NH₃⁺) of the tryptophan starting material. This deprotonation generates a free amine (-NH₂), which is a much more potent nucleophile.

-

The Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free amine attacks one of the electrophilic carbonyl carbons of the Boc-anhydride.

-

Leaving Group Departure: This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling a tert-butoxide group and carbon dioxide (which forms from the unstable intermediate), resulting in the stable Boc-protected amino acid.

Workflow: Laboratory-Scale Synthesis

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

-

Dissolution: Dissolve 5-methyl-DL-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Add 1M Sodium Hydroxide (NaOH) (2.0 eq) to the solution and stir until the amino acid is fully dissolved.

-

Protection: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully adjust the pH to ~2-3 using 1M Hydrochloric Acid (HCl). The product will precipitate as a white solid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the final product, typically as a white or off-white solid.

Purification Rationale: The acidic workup is crucial as it protonates the carboxylic acid group of the product, making it less water-soluble and easily extractable into an organic solvent like ethyl acetate, while leaving behind inorganic salts. For higher purity, the crude product can be recrystallized or purified by flash column chromatography.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is a critical step. A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system.

Mass Spectrometry (MS)

Mass spectrometry verifies the molecular weight of the compound. Using electrospray ionization (ESI), one can expect to observe several key ions.

| Ion | Formula | Expected m/z | Significance |

| [M+H]⁺ | C₁₇H₂₃N₂O₄⁺ | 319.16 | Protonated molecule, confirms the molecular weight. |

| [M+Na]⁺ | C₁₇H₂₂N₂O₄Na⁺ | 341.15 | Sodium adduct, a common observation in ESI-MS.[9] |

| [M-Boc+H]⁺ | C₁₂H₁₅N₂O₂⁺ | 219.11 | Loss of the Boc group, a characteristic fragmentation pattern.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy confirms the structure by identifying the chemical environment of each proton. While exact shifts can vary based on the solvent, the following are characteristic signals for the core structure in a solvent like CDCl₃.[10]

-

~8.1 ppm (singlet, 1H): Indole N-H proton.

-

~7.0-7.5 ppm (multiplets, 3H): Aromatic protons on the indole ring. The methyl substitution simplifies the pattern compared to unsubstituted tryptophan.

-

~4.6 ppm (multiplet, 1H): The α-proton (Cα-H).

-

~3.3 ppm (multiplet, 2H): The β-protons (Cβ-H₂).

-

~2.4 ppm (singlet, 3H): The methyl group protons at the 5-position.

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a specialized building block in Boc-chemistry SPPS.[4][11] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

The Boc-SPPS Cycle

The incorporation of this compound follows a well-established iterative cycle.

-

Deprotection: The resin-bound peptide, which has a Boc-protected N-terminus, is treated with a solution of ~25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[5][6] This cleaves the Boc group, exposing a free amino group (as a TFA salt).

-

Neutralization: The resin is washed and then treated with a hindered base, such as Diisopropylethylamine (DIEA), to neutralize the TFA salt and generate the free amine nucleophile.[5]

-

Coupling: The next amino acid in the sequence (e.g., this compound) is pre-activated with a coupling reagent (like DCC or HBTU) and added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the free amine on the peptide-resin, forming a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, leaving the elongated, N-terminally Boc-protected peptide ready for the next cycle.

Sources

- 1. The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. goldbio.com [goldbio.com]

- 3. Physico-chemical characterization and transcriptome analysis of 5-methyltryptophan resistant lines in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 142847-21-0 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-5-methyl-DL-tryptophan: Synthesis, Characterization, and Applications in Advanced Research

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-5-methyl-DL-tryptophan (Boc-5-methyl-DL-tryptophan), a crucial building block for researchers, medicinal chemists, and drug development professionals. This document delves into its fundamental properties, synthesis, characterization, and key applications, offering field-proven insights and detailed protocols to empower your scientific endeavors.

Introduction: The Significance of a Modified Tryptophan Analog

This compound is a protected form of the non-proteinogenic amino acid 5-methyl-DL-tryptophan. The introduction of a methyl group at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino function makes this molecule a versatile tool in synthetic chemistry. The Boc group provides temporary protection to the amine, preventing unwanted side reactions during peptide synthesis and other chemical modifications. This strategic protection is readily removable under specific acidic conditions, allowing for the selective formation of peptide bonds.

The 5-methyl modification on the indole ring alters the electronic and steric properties of the tryptophan side chain. This seemingly subtle change can significantly impact the biological activity of peptides and small molecules incorporating this analog, making it a valuable asset in the design of novel therapeutics and research probes.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is paramount for its effective use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 142847-21-0 | [1][2][3][4] |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [5] |

| Molecular Weight | 318.38 g/mol | [5] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | [6] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the N-Boc protection of 5-methyl-DL-tryptophan. The following protocol is a robust and widely applicable method.

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

5-methyl-DL-tryptophan

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Dissolution: Dissolve 5-methyl-DL-tryptophan in a mixture of dioxane and water.

-

Basification: Add sodium bicarbonate or sodium hydroxide to the solution to achieve a basic pH. This deprotonates the amino group, making it nucleophilic.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer with water and brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization: Ensuring Purity and Structural Integrity

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole NH | ~8.0 | br s |

| Aromatic CHs | 7.4 - 6.9 | m |

| NH (Boc) | ~5.0 | d |

| α-CH | ~4.6 | m |

| β-CH₂ | ~3.3 | m |

| 5-CH₃ | ~2.4 | s |

| Boc (CH₃)₃ | ~1.4 | s |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O (urethane) | ~173 |

| C=O (acid) | ~155 |

| Aromatic Cs | 136 - 109 |

| C (Boc) | ~80 |

| α-C | ~54 |

| β-C | ~28 |

| Boc (CH₃)₃ | ~28 |

| 5-CH₃ | ~21 |

Other Analytical Techniques

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., N-H, C=O, C-O).

Applications in Research and Drug Development

This compound is a valuable tool with diverse applications in scientific research and drug discovery.

Peptide Synthesis

The primary application of this compound is as a building block in solid-phase and solution-phase peptide synthesis.[8] The Boc protecting group allows for the controlled, sequential addition of amino acids to a growing peptide chain. The 5-methyl modification can be used to probe structure-activity relationships and to enhance the metabolic stability or binding affinity of synthetic peptides.

Investigating the Indoleamine 2,3-Dioxygenase (IDO1) Pathway

Indoleamine 2,3-dioxygenase (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[9] In the context of cancer, IDO1 is often overexpressed in tumor cells and contributes to an immunosuppressive microenvironment by depleting local tryptophan levels, which is essential for T-cell proliferation.[9]

Tryptophan analogs, including methylated derivatives, are instrumental in studying and developing inhibitors of IDO1.[9][10] this compound can serve as a precursor for the synthesis of novel IDO1 inhibitors, which are being actively investigated as cancer immunotherapeutics.

Caption: Role of IDO1 in tryptophan metabolism and its inhibition by tryptophan analogs.

Proteomics and Metabolomics

Tryptophan and its modifications play a significant role in protein structure and function.[11][12][13] Labeled or modified tryptophan analogs, which can be synthesized from precursors like this compound, are valuable tools in mass spectrometry-based proteomics for studying protein dynamics and post-translational modifications.[14] In metabolomics, this compound can be used to investigate the metabolic pathways involving tryptophan.

Development of Novel Antimicrobial Agents

Recent research has shown that Boc-protected dipeptides containing tryptophan can exhibit broad-spectrum antibacterial activity.[15] This opens up new avenues for the use of this compound in the design and synthesis of novel antimicrobial peptides and peptidomimetics to combat antibiotic resistance.

Conclusion

This compound is more than just a protected amino acid; it is a versatile and powerful tool for scientific innovation. Its unique combination of a protective group and a modified side chain provides researchers with the means to construct complex molecules, probe biological pathways, and develop novel therapeutic agents. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.

References

- This compound | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.

- This compound (1 x 250 mg) - Alchimica. (n.d.). Alchimica.

- This compound | 142847-21-0 - ChemicalBook. (n.d.). ChemicalBook.

- 142847-21-0, this compound Formula - ECHEMI. (n.d.). ECHEMI.

- Understanding N-Boc-L-Tryptophan: Properties, Sourcing, and Applic

- N-Boc-6-methyl-L-tryptophan: A Technical Guide to its Synthesis, Significance, and Application in Drug Discovery. (n.d.). BenchChem.

- Application Notes and Protocols for the Characterization of N-Boc-6-methyl-L-tryptophan. (n.d.). BenchChem.

- Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (n.d.).

- Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. (2021). RSC Publishing.

- Open Search-Based Proteomics Reveals Widespread Tryptophan Modifications Associated with Hypoxia in Lung Cancer. (2022). PubMed.

- Open Search-Based Proteomics Reveals Widespread Tryptophan Modifications Associated with Hypoxia in Lung Cancer. (2022).

- Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (n.d.). MDPI.

- 5-Methyl-L-tryptophan. (n.d.). Sigma-Aldrich.

- Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (n.d.). PubMed.

Sources

- 1. N-Boc-5-methyl-D-tryptophan | Peptide Building Block [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 142847-21-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00209G [pubs.rsc.org]

- 10. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Open Search-Based Proteomics Reveals Widespread Tryptophan Modifications Associated with Hypoxia in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Open Search-Based Proteomics Reveals Widespread Tryptophan Modifications Associated with Hypoxia in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Boc-5-methyl-DL-tryptophan from 5-methyl-DL-tryptophan

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of Nα-Boc-5-methyl-DL-tryptophan from 5-methyl-DL-tryptophan. The tert-butyloxycarbonyl (Boc) protecting group is fundamental in peptide synthesis and other areas of organic chemistry, serving to shield the amine functionality from unwanted reactions. This document will delve into the mechanistic underpinnings of the Boc protection reaction, provide a detailed, field-tested experimental protocol, and discuss critical parameters for process optimization and troubleshooting. Furthermore, it will cover the essential analytical techniques for the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Boc-Protected Tryptophan Derivatives

5-Methyl-DL-tryptophan is a derivative of the essential amino acid tryptophan and serves as a valuable building block in medicinal chemistry and drug discovery. The introduction of a methyl group at the 5-position of the indole ring can significantly alter the biological activity and pharmacokinetic properties of tryptophan-containing peptides and small molecules.

The protection of the α-amino group is a critical step in the manipulation of amino acids for peptide synthesis or other chemical modifications. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] The synthesis of Boc-5-methyl-DL-tryptophan provides a key intermediate for the incorporation of this modified amino acid into more complex molecular architectures.

The Chemistry of Boc Protection: A Mechanistic Overview

The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride, is the most common method for introducing the Boc protecting group.[1][4][5] This reaction is a nucleophilic acyl substitution where the amino group of 5-methyl-DL-tryptophan attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][6]

The reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the N-Boc protected amino acid and a tert-butoxycarboxylate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide and tert-butanol, which drives the reaction to completion.[6]

The reaction is typically carried out in the presence of a base, such as sodium hydroxide or triethylamine.[2][4][7] The base serves to deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the Boc anhydride. In the case of amino acids, the base also serves to neutralize the carboxylic acid group, improving solubility in aqueous or mixed solvent systems.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-methyl-DL-tryptophan | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |

| Sodium hydroxide (NaOH) | Reagent Grade | Commercially Available |

| 1,4-Dioxane | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |

| Deionized water | ||

| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Round-bottom flask | ||

| Magnetic stirrer and stir bar | ||

| pH meter or pH paper | ||

| Separatory funnel | ||

| Rotary evaporator |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-DL-tryptophan (1.0 equivalent) in a 1:1 mixture of deionized water and 1,4-dioxane.

-

Basification: To the stirred solution, add a 1 M aqueous solution of sodium hydroxide (NaOH) until the 5-methyl-DL-tryptophan is completely dissolved and the pH of the solution is approximately 10-11.

-

Addition of Boc Anhydride: To the cooled solution (ice bath, 0-5 °C), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully adjust the pH of the mixture to 2-3 with a 1 M aqueous solution of hydrochloric acid (HCl). This will protonate the carboxylic acid and precipitate the product.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Process Optimization and Troubleshooting

Several parameters can be adjusted to optimize the yield and purity of this compound.

| Parameter | Recommendation | Rationale |

| Solvent System | A mixture of water and a water-miscible organic solvent like 1,4-dioxane, THF, or acetonitrile is commonly used. | This ensures the solubility of both the polar amino acid and the nonpolar Boc anhydride. |

| Base | Sodium hydroxide, sodium bicarbonate, or triethylamine can be used. | The choice of base can influence the reaction rate and work-up procedure. Inorganic bases are often preferred for their ease of removal during the aqueous work-up. |

| Temperature | The initial addition of (Boc)₂O is often performed at a reduced temperature (0-5 °C) and then allowed to proceed at room temperature. | This helps to control the initial exotherm of the reaction. |

| Stoichiometry | A slight excess of (Boc)₂O (1.1-1.2 equivalents) is typically used. | This ensures complete conversion of the starting material. |

| pH Control | Careful pH adjustment during the work-up is crucial. | Acidification to pH 2-3 ensures the protonation of the carboxylic acid, allowing for efficient extraction into an organic solvent. |

Troubleshooting Common Issues:

-

Low Yield: Incomplete reaction may be due to insufficient base, a short reaction time, or poor quality reagents. Ensure the pH is maintained in the optimal range and allow the reaction to proceed to completion as monitored by TLC.

-

Presence of Starting Material: This indicates an incomplete reaction. Consider increasing the amount of (Boc)₂O or extending the reaction time.

-

Formation of Side Products: While the Boc protection of the α-amino group is generally very selective, protection of the indole nitrogen can occur under certain conditions, especially with a large excess of Boc anhydride and a strong base.[8][9] Careful control of stoichiometry is important.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The ¹H NMR spectrum will show the characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm) and the protons of the 5-methyl-tryptophan moiety.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbamate carbonyl group (~1690-1710 cm⁻¹) and the N-H bond.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of this compound is a straightforward and essential procedure for chemists working in peptide synthesis and medicinal chemistry. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably produce this valuable building block in high yield and purity. The protocol and optimization strategies outlined in this guide provide a solid foundation for the successful synthesis and application of this compound.

Visualizations

Reaction Mechanism

Caption: Mechanism of Boc protection of 5-methyl-DL-tryptophan.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

-

Wu, F., et al. (2011). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 16(8), 6673-6684. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Franzén, H., Grehn, L., & Ragnarsson, U. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of the Chemical Society, Chemical Communications, (24), 1699-1700. [Link]

-

Semantic Scholar. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 8. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: The Imperative of Controlled Assembly in Peptide Synthesis

An In-depth Technical Guide on the Core Role of the Boc Protecting Group in Amino Acid Synthesis

In the intricate field of peptide and protein synthesis, the precise, sequential assembly of amino acids is the foundational requirement for success. Each amino acid possesses at least two reactive functional groups: the α-amino group and the α-carboxyl group. To prevent uncontrolled polymerization and the formation of undesired side-products during peptide bond formation, a strategy of temporary masking, or "protection," is essential.[1][2] This is achieved through the use of protecting groups, which selectively block one reactive site while allowing another to react.

Among the arsenal of tools available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly in the history and development of Solid-Phase Peptide Synthesis (SPPS).[3] The Boc group is an acid-labile protecting group renowned for its stability under a wide range of synthetic conditions, yet it can be cleanly removed with acids like trifluoroacetic acid (TFA).[3][4] Its application, pioneered by R.B. Merrifield, revolutionized peptide synthesis by enabling the stepwise and controlled construction of peptide chains on a solid support.[1] While the Fmoc/tBu strategy has become dominant due to its milder deprotection conditions, the Boc/Bzl strategy remains a robust and vital technique for specific synthetic challenges.[][]

This guide provides a comprehensive exploration of the Boc protecting group, from the fundamental chemical principles of its introduction and cleavage to its strategic application in the complex workflow of solid-phase peptide synthesis.

The Chemistry of Boc Protection: Masking the Amine

The introduction of the Boc group transforms the nucleophilic α-amino group of an amino acid into a neutral carbamate, rendering it unreactive to the coupling conditions used to form a peptide bond.[7] This transformation is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3]

Mechanism of Introduction

The protection reaction proceeds via a nucleophilic acyl substitution. Under basic conditions, the amino group is deprotonated, enhancing its nucleophilicity.[3] It then attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule. The resulting tetrahedral intermediate collapses, and a tert-butoxycarboxylate anion departs. This anion is unstable and readily decomposes into gaseous carbon dioxide and tert-butoxide, a process that drives the reaction to completion.[8][9]

Sources

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Research and Drug Development

Introduction: Expanding the Proteomic Alphabet

For decades, the central dogma of molecular biology has been elegantly simple: DNA's four-letter alphabet dictates the twenty canonical amino acids that form the basis of virtually all life. However, nature's ingenuity extends far beyond this core set. Non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids (UAAs), represent a vast and diverse chemical space that offers researchers and drug developers an unparalleled toolkit to modulate the properties of peptides and proteins.[1][2] These are amino acids that are not naturally encoded in the genetic code of organisms.[3][4] Their incorporation into peptide backbones can confer a range of advantageous properties, including enhanced stability, increased potency, and novel functionalities, thereby overcoming many of the limitations inherent to natural peptide therapeutics.[3][5] This guide provides an in-depth exploration of NPAAs, from fundamental principles to practical applications and state-of-the-art methodologies.

Part 1: The Strategic Imperative for NPAAs in Peptide Drug Design

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and poor bioavailability.[3][6] The strategic incorporation of NPAAs is a cornerstone of modern medicinal chemistry, directly addressing these challenges.[7]

Enhancing Proteolytic Stability

One of the most significant advantages of NPAAs is their ability to confer resistance to enzymatic degradation.[7] Proteases recognize and cleave specific peptide bond sequences composed of L-amino acids. By introducing NPAAs, the natural recognition sites are disrupted.

-

D-Amino Acid Substitution: The simple substitution of a canonical L-amino acid with its D-enantiomer can dramatically increase a peptide's half-life by rendering the adjacent peptide bond resistant to cleavage by most proteases.[7]

-

Steric Hindrance: NPAAs with bulky or sterically demanding side chains, such as α,α-disubstituted amino acids, can physically block the approach of proteases to the peptide backbone.[7]

-

Backbone Modification: Altering the peptide backbone itself, for instance by introducing N-methylated amino acids, disrupts the hydrogen bonding patterns recognized by proteases, thereby enhancing stability.

Modulating Bioactivity and Conformation

NPAAs can be used to fine-tune the biological activity and conformational properties of peptides.

-

Conformational Constraint: Many NPAAs can induce specific secondary structures, such as β-turns or helices.[8] This conformational rigidity can lock a peptide into its bioactive conformation, leading to increased receptor binding affinity and potency.

-

Novel Functional Groups: NPAAs can introduce a wide array of chemical functionalities not found in the canonical 20 amino acids, such as halogens, azides, or alkynes. These groups can be used as chemical handles for bioconjugation, fluorescent labeling, or to introduce novel binding interactions with a target receptor.[9]

Improving Pharmacokinetic Properties

The incorporation of NPAAs can significantly improve the drug-like properties of peptides, including their absorption, distribution, metabolism, and excretion (ADME) profiles.[6][10] By modifying polarity and lipophilicity, NPAAs can enhance membrane permeability and reduce renal clearance, leading to improved oral bioavailability and a longer duration of action.[8]

Part 2: Synthesis and Incorporation of NPAAs into Peptides

The successful application of NPAAs hinges on robust and efficient methods for their synthesis and site-specific incorporation into peptide chains.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS is the most widely used method for synthesizing peptides containing NPAAs.[7][11] The fundamental principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[12][13]

This protocol outlines a general procedure for the manual synthesis of a peptide incorporating a non-proteinogenic amino acid using the widely adopted Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-protected non-proteinogenic amino acid

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HATU, HOBt)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.[3][12]

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine.[7]

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (proteinogenic or non-proteinogenic) by dissolving it in DMF with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. For sterically hindered NPAAs, longer reaction times or double coupling may be necessary.[12]

-

Monitor the reaction completion using a qualitative ninhydrin test.[8]

-

Wash the resin with DMF.

-

-

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[12]

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry.

-

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Biochemical Methods for NPAA Incorporation

In addition to chemical synthesis, several biochemical methods have been developed for incorporating NPAAs into proteins.

-

Genetic Code Expansion: This powerful technique involves reprogramming the cellular translational machinery to incorporate NPAAs in response to a nonsense or frameshift codon.[14] This is achieved by evolving an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired NPAA.

-

Enzymatic Ligation: Enzymes such as subtiligase and omniligase can be used to ligate synthetic peptides containing NPAAs to other peptide fragments or proteins.[15] This chemoenzymatic approach allows for the site-specific introduction of NPAAs into large proteins that are difficult to access by total chemical synthesis.

Part 3: Quantitative Impact of NPAA Incorporation

The incorporation of NPAAs leads to quantifiable improvements in the physicochemical and pharmacological properties of peptides.

Table 1: Physicochemical Properties of Selected Non-Proteinogenic Amino Acids

| Non-Proteinogenic Amino Acid | Abbreviation | Molecular Weight (Da) | Key Property | Application in Peptide Design |

| D-Alanine | D-Ala | 89.09 | Chiral isomer | Enhances proteolytic stability[7] |

| α-Aminoisobutyric acid | Aib | 103.12 | α,α-disubstituted | Induces helical conformation, steric shielding[7] |

| N-Methylalanine | MeAla | 103.12 | N-alkylated | Increases proteolytic resistance, improves cell permeability |

| Ornithine | Orn | 132.16 | Basic side chain | Can be used for lactam bridge formation to create cyclic peptides |

| γ-Aminobutyric acid | GABA | 103.12 | β-amino acid | Induces turn-like structures, acts as a flexible linker |

Data compiled from various sources.[2][6][16]

Table 2: Comparative Stability of Peptides With and Without NPAA Incorporation

| Peptide | Modification | Half-life in Human Serum (hours) |

| Model Peptide A | None (all L-amino acids) | < 1 |

| Model Peptide A | D-Alanine substitution | > 24 |

| Model Peptide B | None | ~2 |

| Model Peptide B | N-methylation of a single residue | ~ 18 |

Illustrative data based on typical stability enhancements.[5][17][18][19]

Part 4: NPAAs in Action: Case Studies and Future Directions

The impact of NPAAs is evident in the growing number of approved peptide and small-molecule drugs that incorporate these unique building blocks.

NPAAs in FDA-Approved Drugs

Numerous FDA-approved drugs contain NPAA-derived components, highlighting their therapeutic significance.[14][20][21]

-

Liraglutide (Victoza®): A GLP-1 receptor agonist for the treatment of type 2 diabetes, contains a fatty acid-modified lysine residue that enhances its binding to albumin, thereby extending its half-life.

-

Pasireotide (Signifor®): A somatostatin analog used to treat Cushing's disease and acromegaly, incorporates several NPAAs, including D-Tryptophan and a β-amino acid, which contribute to its enhanced stability and receptor binding profile.

-

Avacopan (Tavneos®): An orally administered selective C5a receptor antagonist, contains a fluorinated NPAA derivative.[22]

Future Perspectives

The field of NPAAs continues to evolve rapidly, with ongoing research focused on:

-

Novel NPAA Synthesis: The development of new synthetic methodologies to access an even greater diversity of NPAA structures.[16]

-

Expanding the Genetic Code: The creation of new orthogonal synthetase/tRNA pairs to enable the incorporation of a wider range of NPAAs in living cells.

-

Peptidomimetics: The design and synthesis of non-peptide scaffolds that mimic the structure and function of bioactive peptides, often incorporating NPAA-like building blocks.[23][24]

Conclusion

Non-proteinogenic amino acids represent a paradigm shift in peptide and protein engineering. By moving beyond the constraints of the 20 canonical amino acids, researchers can rationally design molecules with enhanced therapeutic properties. The continued development of novel NPAAs and efficient incorporation methodologies will undoubtedly fuel the discovery of the next generation of peptide-based drugs and research tools, opening up new avenues for treating a wide range of diseases.

References

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. Retrieved from [Link]

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. Retrieved from [Link]

-

ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. Retrieved from [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014). Journal of Peptide Science, 20(6), 411-423. Retrieved from [Link]

-

Zhang, C., et al. (2006). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 71(19), 7235-7242. Retrieved from [Link]

-

Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. Retrieved from [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

-

The Net Ninja. (2021). Graphviz tutorial. Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected examples of non-proteinogenic amino acids (NPAAs) as drugs.... Retrieved from [Link]

-

Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

-

Research Explorer. (n.d.). Omniligase-1: Design of a broadly applicable ligase for peptide ligation and cyclization. Retrieved from [Link]

-

ResearchGate. (2021). New pharmaceuticals approved by FDA in 2020: Small‐molecule drugs derived from amino acids and related compounds. Retrieved from [Link]

-

Patridge, E., et al. (2016). An analysis of FDA-approved drugs: natural products and their derivatives. Drug Discovery Today, 21(2), 204-207. Retrieved from [Link]

-

ACS Publications. (n.d.). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. Retrieved from [Link]

-

Beaudoin, J. J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(15), 4988. Retrieved from [Link]

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Retrieved from [Link]

-

Wiley Online Library. (2018). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Retrieved from [Link]

-

Oxford Academic. (n.d.). Traceless enzymatic protein synthesis without ligation sites constraint. Retrieved from [Link]

-

Yao, Y., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food & Function, 13(22), 11524-11540. Retrieved from [Link]

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Amino Acids Reference Chart [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. chimia.ch [chimia.ch]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. researchgate.net [researchgate.net]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. graphviz.org [graphviz.org]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. An analysis of FDA-approved drugs: natural products and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.uva.nl [pure.uva.nl]

- 16. microbenotes.com [microbenotes.com]

- 17. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocols | Molecular Biology [molecular-biology.coe.hawaii.edu]

- 24. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Boc-5-methyl-DL-tryptophan: Sourcing, Characterization, and Application in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of N-α-tert-butyloxycarbonyl-5-methyl-DL-tryptophan (Boc-5-methyl-DL-tryptophan), a key building block in contemporary peptide synthesis and drug discovery. Moving beyond a simple datasheet, this document offers practical insights into supplier selection, rigorous quality assessment, and detailed protocols for its application, empowering researchers to confidently integrate this versatile amino acid derivative into their synthetic workflows.

Strategic Sourcing and Quality Assessment of this compound

The successful incorporation of any synthetic building block begins with the procurement of high-quality starting material. The commercial availability of this compound is robust, with several reputable suppliers catering to the research and development sector.

Identifying Reputable Suppliers

A thorough evaluation of potential suppliers is paramount to ensure the integrity of your research. Key considerations include a supplier's track record, the provision of comprehensive analytical documentation, and the availability of technical support. Leading suppliers for this compound include:

-

Santa Cruz Biotechnology: A well-established supplier of biochemicals for research, offering this compound for proteomics applications.[1]

-

Sigma-Aldrich (Merck): A global leader in life science and technology, providing a range of tryptophan derivatives, including related methylated and Boc-protected compounds.

-

Alchimica: A supplier of fine chemicals, listing this compound with specified packaging sizes.[2]

-

Chemical manufacturers Network: A platform connecting users with various chemical suppliers, which can be a valuable resource for sourcing and comparing options.[3]

It is also prudent to consider suppliers who offer custom synthesis services, such as BOC Sciences , for projects requiring specific purity grades, isotopic labeling, or bulk quantities beyond standard catalog offerings.[]

The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document that validates the quality of a chemical. When procuring this compound, the CoA should be scrutinized for the following key parameters:

| Parameter | Significance | Typical Specification |

| Identity (by NMR, IR) | Confirms the chemical structure of the compound. | Conforms to structure |

| Purity (by HPLC) | Determines the percentage of the desired compound, highlighting any impurities. | ≥97% |

| Appearance | A basic physical property check. | White to off-white powder |

| Solubility | Provides guidance for dissolving the compound for reactions or analysis. | Soluble in methanol, DMF, DMSO |

| Melting Point | A physical constant that can indicate purity. | Data for the closely related 5-Methyl-DL-tryptophan is 280-282 °C.[5] |

| Residual Solvents | Identifies any remaining solvents from the synthesis and purification process. | Varies by supplier and batch |

| Elemental Analysis | Confirms the elemental composition of the molecule. | Within ±0.4% of theoretical values |

Purchasing Options: From Catalog to Custom Synthesis

For standard research applications, catalog purchasing from the suppliers listed above is the most straightforward approach. However, for large-scale campaigns or when specific stereoisomers (D- or L-enantiomers) are required, custom synthesis becomes a viable and often necessary option. When engaging a custom synthesis provider, a clear technology transfer package outlining the required specifications, analytical methods, and desired delivery timelines is crucial for a successful collaboration.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its safe and effective use.

| Property | Value |

| Molecular Formula | C17H22N2O4[1] |

| Molecular Weight | 318.38 g/mol [1] |

| CAS Number | 142847-21-0[2] |

| Appearance | White to off-white powder |

| Storage | Store desiccated at 2-8°C. Protect from light.[6][7] |

Safety and Handling Precautions

Based on the Safety Data Sheet (SDS) for the closely related Boc-6-methyl-DL-tryptophan, the following precautions should be observed:

-

Hazard Classification: May cause skin, eye, and respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[5]

-

Handling: Avoid dust formation and inhalation. Ensure adequate ventilation.[5]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation persists.[8]

Experimental Protocols: Synthesis, Deprotection, and Analysis

The following section provides detailed, field-proven protocols for the synthesis, deprotection, and analysis of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemistry.

Synthesis of this compound

The most common and efficient method for the N-Boc protection of amino acids is the reaction with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Diagram: Synthesis of this compound

Caption: General workflow for the N-Boc protection of 5-methyl-DL-tryptophan.

Step-by-Step Protocol:

-

Dissolution: Dissolve 5-methyl-DL-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water. The use of a co-solvent system is crucial as the amino acid has limited solubility in purely organic solvents, while (Boc)₂O is not soluble in water.

-

Basification: Add a suitable base such as sodium hydroxide (1.0 M aqueous solution, 2.0 eq) or triethylamine (TEA, 2.0 eq). The base deprotonates the amino group, rendering it nucleophilic and ready to attack the electrophilic carbonyl carbon of (Boc)₂O.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in dioxane. An excess of (Boc)₂O is used to ensure complete conversion of the starting material.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and other non-polar byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute acid such as 1N HCl or citric acid. This step protonates the carboxylic acid, making the product extractable into an organic solvent.

-

Extract the product with ethyl acetate (3x).

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or flash column chromatography if necessary. A similar procedure has been successfully applied to the synthesis of N-Boc-L-tryptophan.[9]

Deprotection of the Boc Group

The acid-labile nature of the Boc group allows for its selective removal under acidic conditions. Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose.

Diagram: Boc Deprotection of this compound

Caption: General workflow for the deprotection of the Boc group.

Step-by-Step Protocol:

-

Dissolution: Dissolve the this compound in an anhydrous solvent such as dichloromethane (DCM).

-

Acid Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). The strong acid protonates the carbamate oxygen, initiating the cleavage of the tert-butyl group as a stable carbocation.

-

Scavengers: For tryptophan-containing peptides, the addition of scavengers such as triisopropylsilane (TIS) and water (e.g., a scavenger cocktail of TFA/TIS/H₂O, 95:2.5:2.5) is critical. The tert-butyl cation generated during deprotection can otherwise alkylate the electron-rich indole ring of tryptophan, leading to unwanted side products.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Triturate the residue with cold diethyl ether to precipitate the deprotected amino acid as its TFA salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The free amino acid can be obtained by neutralization with a suitable base.

-

A milder alternative for deprotection involves the use of oxalyl chloride in methanol, which can be beneficial for substrates with other acid-sensitive functional groups.[10]

Quality Control by Analytical Techniques

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of amino acid derivatives.

-

Method: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% TFA.

-

Detection: UV detection at 220 nm and 280 nm (due to the indole chromophore) is standard.

-

Expected Outcome: A single major peak corresponding to the product with a purity of ≥97%. The retention time will depend on the specific HPLC conditions. The analysis of tryptophan and its metabolites by HPLC is a well-established technique.[11][12]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃):

-

Indole Protons: Aromatic signals between 6.8 and 7.6 ppm.

-

α-CH: A multiplet around 4.6 ppm.

-

β-CH₂: Diastereotopic protons appearing as multiplets around 3.3 ppm.

-

5-CH₃: A singlet around 2.4 ppm.

-

Boc Group: A characteristic singlet for the nine equivalent protons at approximately 1.4 ppm.

-

NH Protons: Broad signals for the indole NH and the Boc-protected amine.

3.3.3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Ions:

-

[M+H]⁺: Expected m/z = 319.16

-

[M+Na]⁺: Expected m/z = 341.14

-

[M-H]⁻: Expected m/z = 317.15

-

LC-MS is a powerful tool for both purity assessment and identity confirmation.[14]

Applications in Drug Discovery and Peptide Synthesis

This compound is a valuable building block in several areas of research:

-

Peptide Synthesis: The methyl group at the 5-position of the indole ring can modulate the biological activity and metabolic stability of peptides. The Boc protecting group is well-suited for solid-phase peptide synthesis (SPPS), particularly for the synthesis of longer or more hydrophobic peptides where the aggressive deprotection conditions can help disrupt aggregation.[][15]

-

Drug Discovery: The 5-methyltryptophan moiety is found in various biologically active compounds. It can serve as a starting material for the synthesis of novel tryptophan analogs with potential therapeutic applications, including as enzyme inhibitors or receptor ligands. For instance, tryptophan derivatives are being investigated as potential antitumor agents.[9]

-

Metabolomics Research: As a stable, isotopically-labeled internal standard in mass spectrometry-based quantification of tryptophan and its metabolites in biological samples.[16][17]

Conclusion

This compound is a readily accessible and highly versatile building block for chemical synthesis. By carefully selecting suppliers, rigorously evaluating the quality of the material, and employing well-established protocols for its protection and deprotection, researchers can confidently utilize this compound to advance their projects in peptide chemistry, drug discovery, and beyond. This guide provides the foundational knowledge and practical insights necessary for the successful application of this compound in a research setting.

References

-

Alchimica. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]

-

Anaspec. (2021, March 11). Safety Data Sheet (SDS) - Boc - 6 - methyl - DL - tryptophan. Retrieved from [Link]

-

Li, W., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 19(11), 17898-17911. [Link]

-

Appella, D. H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453-24457. [Link]

-

Wu, G. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. In Amino Acids in Nutrition and Health. Springer. [Link]

-

Varga, B., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Analytical Biochemistry, 574, 7-14. [Link]

-

The Royal Society of Chemistry. (2018). Electronic Supplementary Information - Tryptophan-Based Styryl Homopolymer and Polyzwitterions. Retrieved from [Link]

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Christensen, M. V., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 783. [Link]

-

Wojas, J., et al. (2022). A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy. International Journal of Molecular Sciences, 23(1), 14. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 3. This compound,142847-21-0 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]

- 5. fishersci.com [fishersci.com]

- 6. goldbio.com [goldbio.com]

- 7. 5-Methyl-ʟ-tryptophan, 154-06-3, High-Purity, SMB01342, Sigma-Aldrich [sigmaaldrich.com]

- 8. anaspec.com [anaspec.com]

- 9. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Boc-5-methyl-DL-tryptophan

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(tert-butoxycarbonyl)-5-methyl-DL-tryptophan (Boc-5-methyl-DL-tryptophan). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important amino acid derivative. We will explore predicted spectral data based on analogous compounds, provide detailed experimental protocols for data acquisition, and offer insights into the interpretation of the spectral features.

Introduction

This compound is a chemically modified amino acid, incorporating two key features: a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl group at the 5-position of the indole ring. The Boc group is a common protecting group in peptide synthesis, preventing the amino group from participating in unwanted side reactions[1][2]. The methylation at the 5-position of the indole ring can significantly alter the molecule's electronic properties and biological activity, making it a valuable building block in medicinal chemistry[3]. Accurate structural confirmation and purity assessment are critical, and NMR spectroscopy is the most powerful tool for this purpose.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Indole NH | ~10.8 | br s | - | Broad singlet, exchangeable with D₂O |

| H-4 | ~7.4 | d | ~8.0 | Doublet due to coupling with H-6 |

| H-6 | ~6.9 | dd | ~8.0, ~1.5 | Doublet of doublets |

| H-7 | ~7.2 | d | ~8.0 | |

| H-2 | ~7.0 | s | - | Singlet |

| α-CH | ~4.5 | m | - | Multiplet |

| β-CH₂ | ~3.2 | m | - | Multiplet |

| 5-CH₃ | ~2.4 | s | - | Singlet |

| Boc (CH₃)₃ | ~1.4 | s | - | Singlet, 9 protons |

| NH-Boc | ~5.0 | d | ~8.0 | Doublet, may be broad |

| COOH | ~12.0 | br s | - | Very broad, exchangeable with D₂O |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Boc) | ~155 |

| C=O (acid) | ~175 |

| C(CH₃)₃ (Boc) | ~80 |

| C(CH₃)₃ (Boc) | ~28 |

| α-CH | ~55 |

| β-CH₂ | ~28 |

| C-2 | ~124 |

| C-3 | ~110 |

| C-3a | ~128 |

| C-4 | ~118 |

| C-5 | ~130 |

| 5-CH₃ | ~21 |

| C-6 | ~121 |

| C-7 | ~111 |

| C-7a | ~135 |

Experimental Protocols

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and to avoid the exchange of labile protons (NH and COOH) with the solvent. Other potential solvents include deuterated methanol (CD₃OD) or chloroform (CDCl₃)[7][8].

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time[8].

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm)[9].

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-16 ppm.

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

Spectral Interpretation and Structural Elucidation

The predicted NMR data provides a clear fingerprint of the this compound molecule.

¹H NMR Spectrum Analysis

-

Indole Region (6.5-7.5 ppm): The protons on the indole ring will give rise to a set of signals in this region. The methyl group at the 5-position will influence the chemical shifts of the neighboring protons, particularly H-4 and H-6.

-

Alpha-Proton (~4.5 ppm): The proton on the chiral center (α-CH) will appear as a multiplet due to coupling with the β-protons and the NH proton.

-

Beta-Protons (~3.2 ppm): The two diastereotopic protons on the β-carbon will likely appear as a complex multiplet.

-

5-Methyl Group (~2.4 ppm): The methyl group at the 5-position of the indole ring will give a characteristic singlet.

-

Boc Group (~1.4 ppm): The nine equivalent protons of the tert-butyl group will produce a strong singlet, a hallmark of the Boc protecting group.

¹³C NMR Spectrum Analysis

-

Carbonyl Carbons (155-175 ppm): Two signals are expected in the downfield region, corresponding to the carboxylic acid carbonyl and the Boc carbonyl.

-

Aromatic Region (110-140 ppm): The eight carbons of the indole ring will be observed in this region. The carbon attached to the methyl group (C-5) will be shifted downfield.

-

Aliphatic Region (20-80 ppm): This region will contain the signals for the α-carbon, β-carbon, the quaternary carbon of the Boc group, the methyl carbons of the Boc group, and the 5-methyl carbon.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging predictive data from structurally similar compounds and adhering to the detailed experimental protocols, researchers can confidently acquire and interpret the NMR spectra to confirm the structure and assess the purity of this important molecule. The principles and methodologies outlined herein are fundamental to the characterization of novel compounds in the field of drug discovery and development.

References

- Current time information in Ottawa, CA. (n.d.). Google.

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- N-tert-BUTOXYCARBONYL-l-PHENYLALANINE - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Royal Society of Chemistry.

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000472). (n.d.). Human Metabolome Database.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929). (n.d.). Human Metabolome Database.

- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0243942) - Human Metabolome Database. (n.d.). Human Metabolome Database.

- 5-Methyl-DL-tryptophan | C12H14N2O2 | CID 92852 - PubChem. (n.d.). PubChem.

- Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC - NIH. (n.d.). National Institutes of Health.

- Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - RSC Publishing. (n.d.). Royal Society of Chemistry.

- SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES Lukas Junk,a,b* Angelika Ullrich,a Uli Kazmaiera,b aInstitute of Organic Chemistry. (n.d.).

- Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase - PMC - NIH. (n.d.). National Institutes of Health.

- Boc-5-methyl-D-tryptophan - Aralez Bio eStore. (n.d.). Aralez Bio.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929). (n.d.). Human Metabolome Database.

- N-(tert-Butoxycarbonyl)-D-tryptophan - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.

- DL-5-methyltryptophan - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.

- L-Tryptophan (C11H12N2O2) - bmse000050 - BMRB. (n.d.). BMRB.

- 5-Methyl-L-tryptophan - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). EPFL.

Sources

- 1. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 5-Methyl-ʟ-tryptophan, 154-06-3, High-Purity, SMB01342, Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. 5-Methyl-DL-tryptophan | C12H14N2O2 | CID 92852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

A Technical Guide to the Solubility Profile of Boc-5-methyl-DL-tryptophan in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Boc-5-methyl-DL-tryptophan. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems. Given the absence of extensive published quantitative solubility data for this specific compound, this guide equips researchers with the theoretical knowledge and practical experimental protocols necessary to determine its solubility profile in their own laboratory settings.

Introduction: The Significance of this compound in Research